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molecular formula C8H7FO2 B034865 2-Fluoro-5-methoxybenzaldehyde CAS No. 105728-90-3

2-Fluoro-5-methoxybenzaldehyde

Cat. No. B034865
M. Wt: 154.14 g/mol
InChI Key: DKIQXHIAEMGZGO-UHFFFAOYSA-N
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Patent
US07534788B2

Procedure details

To a solution of methyl thioglycolate (0.647 mL, 7.14 mmol, 1.1 eq.) in 14 mL of DMSO was added NaH 50% (0.405 g, 10.1 mmol, 1.56 eq.) and the mixture was stirred for 5 Min., before 2-fluoro-5-methoxybenzaldehyde (1.00 g, 6.49 mmol) was added (strongly exothermic). When the internal temperature had reached again 25° C., the reaction mixture was poured onto crashed ice and the precipitate filtered off and dried to obtain 0.199 g of the title compound as off-white solid.
Quantity
0.647 mL
Type
reactant
Reaction Step One
Name
Quantity
0.405 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][SH:3].[H-].[Na+].F[C:10]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:11]=1[CH:12]=O>CS(C)=O>[CH3:6][O:5][C:1]([C:2]1[S:3][C:10]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:11]=2[CH:12]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
0.647 mL
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
0.405 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
14 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 Min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had reached again 25° C.
ADDITION
Type
ADDITION
Details
the reaction mixture was poured
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(S1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.199 g
YIELD: CALCULATEDPERCENTYIELD 13.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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